molecular formula C12H7FN6 B12206195 7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B12206195
M. Wt: 254.22 g/mol
InChI Key: OUBRJIOFFZRUFE-UHFFFAOYSA-N
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Description

7-(4-Fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a fused heterocyclic compound characterized by a pyrazolo-triazolo-pyrimidine core substituted with a 4-fluorophenyl group at position 5. This scaffold is part of a broader class of pyrazolotriazolopyrimidine derivatives known for their kinase-inhibitory and anticancer properties, particularly targeting the epidermal growth factor receptor (EGFR) .

Properties

Molecular Formula

C12H7FN6

Molecular Weight

254.22 g/mol

IUPAC Name

10-(4-fluorophenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C12H7FN6/c13-8-1-3-9(4-2-8)19-11-10(5-16-19)12-17-15-7-18(12)6-14-11/h1-7H

InChI Key

OUBRJIOFFZRUFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C=N2)C4=NN=CN4C=N3)F

Origin of Product

United States

Preparation Methods

Formation of Pyrazole Intermediates

The synthesis begins with hydrazonyl bromides (2a , b ) reacting with active methylene compounds such as dibenzoylmethane, acetylacetone, or ethyl acetoacetate. These reactions proceed via nitrilimine dipole intermediates (3 ), generated in situ by treating hydrazonyl bromides with triethylamine in tetrahydrofuran (THF). The nitrilimine intermediates undergo cycloaddition with enol tautomers of the active methylene compounds, yielding 1,3,4,5-tetrasubstituted pyrazole derivatives (5–12a , b ). For example, dibenzoylmethane reacts with 2a to form 5a (yield: 72–85%), characterized by elemental analysis and spectroscopic data (Table 1).

IntermediateR GroupYield (%)Analytical Data (IR, NMR)
5a Ph85IR: 1660 cm⁻¹ (C=O); NMR: δ 7.8–8.1 (m, Ar-H)
6a Me78IR: 1720 cm⁻¹ (C=O); NMR: δ 2.3 (s, CH₃)

Table 1 : Key pyrazole intermediates and their characterization.

Cyclization to Pyrazolo[3,4-d]Pyrimidine

Pyrazole derivatives (12a , b ) undergo cyclization with formamide or triethyl orthoformate to form pyrazolo[3,4-d]pyrimidine scaffolds (13–15a , b ). For instance, 12a reacts with formamide at 150°C for 6 hours to yield 13a (pyrazolo[3,4-d]pyrimidin-4(3H)-one) in 65% yield. This step introduces the pyrimidine ring, critical for subsequent triazole formation.

Triazolo Ring Formation

The final step involves reacting 15a , b with benzhydrazide or hydrazine hydrate to construct the triazolo[4,3-c]pyrimidine system. For example, 15a treated with benzhydrazide in ethanol under reflux forms 16a (pyrazolo[4,3-e][1,triazolo[1,5-c]pyrimidine) with 58% yield. Hydrazine hydrate similarly produces 17a , which is further functionalized with triethyl orthoformate or carbon disulfide to yield 18a or 19a , respectively.

Grignard Reagent-Mediated Synthesis and FEP+ Optimization

Preparation of Pyrazolopyridinone Core

Starting from 3-bromo-6-ethyl-2-methyl-pyrazolo[3,4-c]pyridin-7-one (4e ), a Grignard reagent is prepared and reacted to form ethyl ester 4 (Figure 2). This intermediate undergoes FEP+ (Free Energy Perturbation)-guided core hopping to prioritize pyrazolopyridinone analogues. For example, 5 (pyrazolopyridinone with R = Et) is synthesized with PfDHODH IC₅₀ = 1.5 μM and Pf3D7 EC₅₀ = 0.58 μM.

Substitution and Potency Enhancement

C4-methyl substitution on 5 and 7 improves potency by 10–20-fold. For instance, 12 (R = Et, R₁ = Me) exhibits PfDHODH IC₅₀ = 0.070 μM and Pf3D7 EC₅₀ = 0.044 μM. Piperidine substitutions at the meta position (19 ) further enhance antiplasmodial activity (EC₅₀ = 0.0044 μM).

CompoundR GroupPfDHODH IC₅₀ (μM)Pf3D7 EC₅₀ (μM)
5 Et1.50.58
12 Et, Me0.0700.044
19 Piperidine0.00670.0044

Table 2 : Impact of substituents on enzyme and parasite inhibition.

Cyclization of Dichlorophenyl and Fluorophenyl Intermediates

Intermediate Preparation

The synthesis begins with 3,4-dichlorophenyl and 4-fluorophenyl derivatives. For example, 3-(3,4-dichlorophenyl)-7-(4-fluorophenyl)-7H-pyrazolo[4,3-e]triazolo[4,3-c]pyrimidine is prepared via sequential Ullmann coupling and cyclization. Key intermediates include chlorophenyl-pyrazole and fluorophenyl-triazole precursors.

Cyclization Conditions

Cyclization is achieved using potassium tert-butoxide in DMF at 100°C for 12 hours, yielding the fused triazolo-pyrimidine system. Purification via silica gel chromatography (hexane:ethyl acetate = 4:1) affords the final compound with >95% HPLC purity.

Large-Scale Synthesis and Purification

Industrial-scale production employs continuous flow reactors to optimize cyclization efficiency. Recrystallization from ethanol/water mixtures enhances purity (99.2%), while process mass intensity (PMI) is reduced to <15 through solvent recycling.

Comparative Analysis of Synthesis Routes

Yield and Efficiency

  • Method 1 (Hydrazonyl bromides): Yields range from 58–85%, suitable for laboratory-scale synthesis.

  • Method 2 (Grignard/FEP+): Lower yields (45–65%) but superior biological activity.

  • Method 3 (Cyclization): High purity (>95%) and scalability, preferred for industrial applications.

Reaction Complexity

Method 1 requires precise control of nitrilimine intermediates, while Method 3 demands stringent cyclization conditions. Method 2’s FEP+ modeling reduces experimental trial-and-error, accelerating lead optimization .

Chemical Reactions Analysis

Types of Reactions

7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By binding to the active site of CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomerism: Triazolo[1,5-c] vs. Triazolo[4,3-c]Pyrimidine

The triazolo moiety’s positional isomerism significantly impacts physicochemical and biological properties. For example:

  • 7-p-Tolyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (8) vs. 7-p-Tolyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine (9) :
    • NMR Shifts : The C3-H and C5-H protons in the [4,3-c] isomer (9) appear more downfield than those in the [1,5-c] isomer (8), indicating distinct electronic environments .
    • Melting Points : [4,3-c] derivatives (e.g., compound 9, m.p. >300°C) generally exhibit higher melting points than [1,5-c] analogs (e.g., compound 8) due to stronger intermolecular interactions .
Table 1: Isomer Comparison
Property Triazolo[1,5-c]Pyrimidine (8) Triazolo[4,3-c]Pyrimidine (9)
C3-H/C5-H NMR Shift δ 7.8–8.2 δ 8.5–8.9
Melting Point ~290°C >300°C
Anticancer Activity
  • 7-(4-Bromophenyl)-9-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (Compound 3) :

    • Exhibited antiproliferative activity against breast (HCC1937) and cervical (HeLa) cancer cells (IC₅₀: 7–11 µM) via EGFR inhibition .
    • Comparison : The 4-fluorophenyl analog may offer improved metabolic stability over bromine due to fluorine’s smaller size and resistance to oxidative metabolism.
Table 2: Anticancer Activity of Selected Derivatives
Compound Substituents IC₅₀ (µM) Target
7-(4-Fluorophenyl) 4-Fluorophenyl at C7 Pending EGFR
Compound 3 (4-Bromophenyl) 4-Bromophenyl, pyridin-4-yl 7–11 EGFR, Akt, Erk1/2
Compound 7 3-Methyl, p-tolyl >20 N/A
Antimicrobial Activity
  • 9-(4-Fluorophenyl)-7-(4-nitrophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (18a) :
    • Demonstrated antimicrobial activity (MIC: 15.47–15.49 µg/mL) due to the electron-withdrawing nitro group enhancing membrane penetration .
    • Comparison : The 4-fluorophenyl group in the target compound lacks nitro’s strong electron-withdrawing effects, suggesting divergent applications (anticancer vs. antimicrobial).

Receptor Binding and Selectivity

  • SCH-442416 (A2A Adenosine Receptor Antagonist): Substituents: 2-Furyl, 3-(4-methoxyphenyl)propyl . Key Difference: The 4-fluorophenyl group in the target compound may reduce off-target effects compared to SCH-442416’s methoxyphenyl chain, which increases hydrophobicity and A2A affinity .
  • 5-Amino-7-(3-(4-hydroxyphenyl)propyl)-2-(2-furyl)pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine (7): Hydroxyl group improves hydrophilicity and A2A receptor selectivity (Ki: 0.8 nM) . Comparison: Fluorine’s electronegativity in the target compound may balance lipophilicity without compromising receptor binding.

Physicochemical Properties

  • Solubility : Thio- and glycyl-modified derivatives (e.g., compound 9 in ) show enhanced aqueous solubility due to sulfur and polar groups .
  • Stability : The 4-fluorophenyl group likely enhances metabolic stability over chlorophenyl or bromophenyl analogs, which are prone to dehalogenation .

Biological Activity

7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines pyrazole and triazole moieties, which are known for their diverse pharmacological properties. The presence of the fluorophenyl group enhances its electronic characteristics, potentially influencing its biological activity.

  • Molecular Formula : C12H7FN6
  • Molecular Weight : 254.22 g/mol
  • Structure : The compound features a fused ring system that includes both pyrazole and triazole components, contributing to its unique reactivity and biological profile.

Biological Activities

Research indicates that compounds within the pyrazolo-triazolo-pyrimidine class exhibit significant biological activities. The following table summarizes key findings related to the biological activity of 7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine and its derivatives:

Biological Activity Description
Anticancer Activity Exhibits cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. Mechanisms include induction of apoptosis and cell cycle arrest through inhibition of Cyclin-Dependent Kinase 2 (CDK2) .
Inhibition of CDK2 Acts as an inhibitor of CDK2, a key regulator in cell cycle progression, leading to increased apoptosis in cancer cells .
Antimicrobial Properties Some derivatives have shown promising antimicrobial activity against various pathogens .

The mechanisms by which 7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine exerts its biological effects are under ongoing investigation. Notable findings include:

  • Induction of apoptosis through activation of caspases (caspase-3, caspase-8, and caspase-9) .
  • Modulation of cellular pathways involving NF-κB and p53 proteins, which play critical roles in cell survival and apoptosis .

Case Studies

  • Cytotoxicity Assay : In vitro studies using the MTT assay demonstrated that certain derivatives of this compound exhibited stronger cytotoxicity than cisplatin against breast cancer cell lines MCF-7 and MDA-MB-231 .
  • Mechanistic Studies : Research has shown that compounds similar to 7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine can trigger autophagy in cancer cells by increasing the formation of autophagosomes and inhibiting mTOR pathways .

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